tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H29N3O2. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties, which include a tert-butyl ester group and a piperazine ring. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable piperazine compound.
Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions, typically using a base like triethylamine.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Stirred Tank Reactors (CSTRs): for the initial formation of intermediates.
Flow Reactors: for the esterification step, allowing precise control over reaction conditions and minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified by reacting with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate is used as a building block for the synthesis of complex molecules. Its stability and reactivity make it suitable for constructing diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It serves as a model compound for understanding the pharmacokinetics and pharmacodynamics of piperazine-based drugs.
Medicine
Pharmaceutical research utilizes this compound in the development of new therapeutic agents. Its derivatives have shown potential in treating various conditions, including neurological disorders and infections.
Industry
In the chemical industry, this compound is used in the production of agrochemicals and specialty chemicals. Its role as an intermediate in the synthesis of active ingredients is well-recognized.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing it to bind to biological targets and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-benzylpiperidin-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4-ethylpiperazin-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4-methoxypiperidin-1-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it offers a balance of stability and reactivity, making it a versatile intermediate in various synthetic applications.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
tert-butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18-7-5-13(6-8-18)17-11-9-16(4)10-12-17/h13H,5-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGUVPMTGGMMAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCN(CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595317 | |
Record name | tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190964-91-1 | |
Record name | tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.